molecular formula C7H9ClN2O2 B6159392 N-methyl-3-nitroaniline hydrochloride CAS No. 137160-29-3

N-methyl-3-nitroaniline hydrochloride

Cat. No.: B6159392
CAS No.: 137160-29-3
M. Wt: 188.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-nitroaniline hydrochloride is a nitroaromatic compound characterized by a planar N-methyl-3-nitroaniline system and a p-tolyl substituent. Crystallographic studies reveal its mean plane deviation is exceptionally low (r.m.s. deviation = 0.0185 Å), indicating high planarity within the nitroaniline moiety . The angle between the nitroaniline system and the p-tolyl group is 89.79° , suggesting near-orthogonal spatial arrangement.

The crystal structure is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, forming one-dimensional chains along the [101] direction. These interactions create R₂²(8) motifs, a common feature in nitroaniline derivatives . Such structural rigidity and hydrogen-bonding networks may influence its solubility, stability, and reactivity in pharmaceutical or industrial applications.

Properties

CAS No.

137160-29-3

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation with Methyl Halides

The most straightforward method involves reacting 3-nitroaniline with methyl iodide (CH3_3I) in the presence of a strong base such as potassium tert-butoxide (KOtBu). In a representative procedure from Patent CN101580473B , N-formyl-p-nitroaniline undergoes methylation in N,N-dimethylformamide (DMF) at room temperature for 8 hours. Adapting this for the meta isomer:

  • Reaction Setup :

    • 3-Nitroaniline (1 mol) is dissolved in DMF (10 mL/g).

    • KOtBu (1.5 mol) is added to deprotonate the amine, followed by CH3_3I (1.2 mol).

    • The mixture is stirred at 25°C for 8–12 hours.

  • Workup :

    • DMF is removed via vacuum distillation.

    • The residue is quenched with water (1:5 v/v), yielding N-methyl-3-nitroaniline as a precipitate.

    • The product is filtered and recrystallized from ethanol/water (1:2), achieving 85–90% yield.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)≥98%
Melting Point152–153°C (free base)

Reductive Methylation with Formaldehyde

An alternative approach employs reductive methylation using formaldehyde and sodium borohydride (NaBH4_4). This method, adapted from Patent CN105622426A , avoids hazardous alkyl halides:

  • Reaction Conditions :

    • 3-Nitroaniline (1 mol) is suspended in 98% sulfuric acid.

    • Paraformaldehyde (1.2 mol) is added incrementally at 30–35°C.

    • After 2 hours, NaBH4_4 (1.5 mol) is introduced to reduce the imine intermediate.

  • Hydrochloride Formation :

    • The crude product is neutralized with HCl (37%), precipitating N-methyl-3-nitroaniline hydrochloride.

    • Recrystallization from ethanol yields 78–82% product.

Advantages :

  • Eliminates need for toxic methyl halides.

  • Scalable to industrial production (1000L reactor demonstrated).

Nitration of N-Methylaniline

Regioselective Nitration

Introducing the nitro group after methylation ensures meta substitution. A modified procedure from RSC Advances involves nitrating N-methylaniline with mixed sulfuric/nitric acids:

  • Nitration Protocol :

    • N-Methylaniline (1 mol) is dissolved in concentrated H2_2SO4_4 at 0°C.

    • HNO3_3 (1.1 mol) is added dropwise, maintaining temperature <10°C.

    • The mixture is stirred for 4 hours, then poured onto ice.

  • Isolation :

    • The precipitate is filtered and washed with cold water.

    • Crude N-methyl-3-nitroaniline is dissolved in ethanol and treated with HCl gas to form the hydrochloride salt (75% yield).

Challenges :

  • Nitration predominantly yields para products unless directing groups are used.

  • Meta selectivity in this method relies on steric effects from the methyl group.

Protection-Deprotection Strategies

Acetylation-Nitration-Methylation

To enhance regiocontrol, 3-nitroaniline can be synthesized via a multi-step sequence:

  • Acetylation :

    • Aniline is acetylated with acetic anhydride to form acetanilide.

  • Nitration :

    • Acetanilide is nitrated at 0–5°C, producing 3-nitroacetanilide as the major product (70% yield).

  • Deprotection and Methylation :

    • Hydrolysis with HCl/ethanol removes the acetyl group.

    • The resulting 3-nitroaniline is methylated via methods in Section 1.

Yield Optimization :

  • Overall yield: 65–70% after three steps.

  • Purity: 97–99% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Alkylation with CH3_3I85–90≥98ModerateHigh
Reductive Methylation78–8297LowIndustrial
Nitration of N-Methylaniline7595HighModerate
Protection-Deprotection65–7097–99LowLow

Insights :

  • Alkylation with CH3_3I offers the highest yield and purity but requires handling toxic reagents.

  • Reductive Methylation is preferable for large-scale production despite slightly lower yields.

Purification and Characterization

Recrystallization

Ethanol/water (1:2) is the optimal solvent system, increasing purity from 90% to ≥98%.

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6): δ 8.15 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 3.10 (s, 3H, CH3_3).

  • IR : Peaks at 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 3350 cm1^{-1} (N–H stretch).

Industrial-Scale Considerations

Patent CN105622426A demonstrates a 1000L reactor process using paraformaldehyde and H2_2SO4_4:

  • Throughput : 250 kg per batch.

  • Safety : Exothermic reactions require jacketed cooling to maintain 30–35°C.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-methyl-3-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of N-methyl-3-nitroaniline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

N-Methyl-3-nitroaniline hydrochloride belongs to a broader class of nitroaniline hydrochlorides. Key structural analogs include:

Compound Name CAS Number Similarity Score Key Structural Features
2-Methoxy-5-nitroaniline hydrochloride 14227-18-0 0.91 Methoxy substituent at position 2
(3-Methyl-4-nitrophenyl)methanamine HCl 122509-23-3 0.98 Methyl group at position 3, amine substituent
4-(Aminomethyl)-3-nitroaniline 1261813-41-5 0.95 Additional aminomethyl group

Data sourced from structural similarity analyses .

  • Planarity : N-Methyl-3-nitroaniline exhibits greater planarity (r.m.s. deviation = 0.0185 Å) compared to derivatives like 2-methoxy-5-nitroaniline, where bulky substituents (e.g., methoxy) increase steric hindrance and reduce planarity .
  • Hydrogen Bonding : Unlike (3-methyl-4-nitrophenyl)methanamine hydrochloride, which lacks extensive hydrogen-bonding networks, N-methyl-3-nitroaniline forms robust R₂²(8) motifs, enhancing crystalline stability .

Physicochemical Properties

  • Ortho-Toluidine Hydrochloride : Exhibits a melting point of 225–227°C and high water solubility due to ionic character . N-Methyl-3-nitroaniline’s nitro group likely reduces solubility compared to toluidine derivatives.

Research Findings and Limitations

  • Crystallographic Insights : The orthogonal arrangement of the p-tolyl group in N-methyl-3-nitroaniline distinguishes it from analogs like N-(4-methylbenzyl)-3-nitroaniline, where substituent angles influence packing efficiency .
  • Analytical Challenges : RP-HPLC methods validated for dosulepin hydrochloride (Table 3 in ) may require modification for N-methyl-3-nitroaniline due to differences in polarity and UV absorption.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for N-methyl-3-nitroaniline hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via alkylation or condensation reactions. For example, analogous nitroaniline derivatives are prepared by reacting nitroaniline precursors with methylating agents (e.g., methyl halides) under controlled pH and temperature. Evidence from similar compounds suggests using reductive amination or nucleophilic substitution, followed by hydrochloride salt formation . Purity optimization involves recrystallization (using ethanol/water mixtures) and characterization via HPLC or TLC to confirm >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms methylation. Mass spectrometry (MS) verifies molecular weight (e.g., 202.64 g/mol as per PubChem data). X-ray crystallography resolves crystal structure and hydrogen-bonding patterns, as demonstrated in related nitroanilinium chloride structures . Melting point analysis (e.g., 83–84°C for similar hydrochlorides) and solubility profiling in polar solvents are essential for physical characterization .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid exposure to moisture and strong oxidizers. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways. Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Advanced Research Questions

Q. How can experimental design improve reproducibility in synthesizing this compound?

  • Methodology : Employ factorial design to optimize reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example, a central composite design (CCD) could identify critical factors affecting yield in reductive amination. Statistical tools like ANOVA validate reproducibility across batches, as seen in hydrogel drug delivery studies . Include negative controls (e.g., omitting methylating agents) to confirm reaction specificity.

Q. How do researchers resolve contradictions in reported physicochemical properties of nitroaniline derivatives?

  • Methodology : Cross-validate data using orthogonal techniques. For instance, discrepancies in melting points may arise from polymorphic forms, which can be resolved via differential scanning calorimetry (DSC) and powder XRD. Compare solubility profiles in multiple solvents (e.g., DMSO vs. water) and reference peer-reviewed databases like PubChem or CAS Common Chemistry .

Q. What strategies are used to study the biological activity of this compound?

  • Methodology : Conduct receptor-binding assays (e.g., fluorescence polarization) to evaluate interactions with biological targets. For analogs like chromanamine hydrochlorides, enzyme inhibition studies (e.g., kinase assays) and cytotoxicity profiling (using MTT assays on cell lines) are common. Dose-response curves and IC₅₀ calculations quantify potency .

Q. How can electrochemical sensors be adapted for detecting this compound in complex matrices?

  • Methodology : Develop gold electrode-based sensors functionalized with aptamers or antibodies. Techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) measure redox signals. Pre-concentration steps (e.g., solid-phase extraction) enhance sensitivity in serum or environmental samples, as shown in IL-6 detection studies .

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?

  • Methodology : Low yields may result from incomplete methylation or side reactions. Troubleshoot by varying reaction time, using excess methylating agents, or switching solvents (e.g., acetonitrile for better solubility). Impurity removal requires gradient elution in column chromatography. Mid-IR spectroscopy monitors intermediate formation .

Q. What safety protocols are critical when handling nitroaniline hydrochlorides?

  • Methodology : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact. Emergency measures include rinsing eyes with water for 15+ minutes and administering oxygen if inhaled. Monitor for nitro-group reduction byproducts (e.g., aromatic amines), which may be carcinogenic. Reference SDS data for spill management and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.